Cas no 2137748-72-0 (Carbamic acid, N-butyl-, cyclopropyl ester)

Carbamic acid, N-butyl-, cyclopropyl ester is a specialized chemical compound with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a cyclopropyl ester group and a butyl carbamate moiety, offers unique reactivity for constructing complex molecular frameworks. The compound is valued for its stability under controlled conditions and its role as a versatile building block in the development of agrochemicals and active pharmaceutical ingredients (APIs). Its balanced lipophilicity and steric properties make it suitable for fine-tuning pharmacokinetic profiles in drug design. Proper handling and storage are essential to maintain its integrity, as moisture and extreme temperatures may affect its performance.
Carbamic acid, N-butyl-, cyclopropyl ester structure
2137748-72-0 structure
Product name:Carbamic acid, N-butyl-, cyclopropyl ester
CAS No:2137748-72-0
MF:C8H15NO2
MW:157.210202455521
CID:5278790

Carbamic acid, N-butyl-, cyclopropyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-butyl-, cyclopropyl ester
    • Inchi: 1S/C8H15NO2/c1-2-3-6-9-8(10)11-7-4-5-7/h7H,2-6H2,1H3,(H,9,10)
    • InChI Key: COQHIVGFIOGHTM-UHFFFAOYSA-N
    • SMILES: C(OC1CC1)(=O)NCCCC

Carbamic acid, N-butyl-, cyclopropyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-696164-10.0g
cyclopropyl N-butylcarbamate
2137748-72-0
10.0g
$7250.0 2023-03-10
Enamine
EN300-696164-0.5g
cyclopropyl N-butylcarbamate
2137748-72-0
0.5g
$1619.0 2023-03-10
Enamine
EN300-696164-1.0g
cyclopropyl N-butylcarbamate
2137748-72-0
1g
$0.0 2023-06-07
Enamine
EN300-696164-0.1g
cyclopropyl N-butylcarbamate
2137748-72-0
0.1g
$1484.0 2023-03-10
Enamine
EN300-696164-0.25g
cyclopropyl N-butylcarbamate
2137748-72-0
0.25g
$1551.0 2023-03-10
Enamine
EN300-696164-5.0g
cyclopropyl N-butylcarbamate
2137748-72-0
5.0g
$4890.0 2023-03-10
Enamine
EN300-696164-2.5g
cyclopropyl N-butylcarbamate
2137748-72-0
2.5g
$3304.0 2023-03-10
Enamine
EN300-696164-0.05g
cyclopropyl N-butylcarbamate
2137748-72-0
0.05g
$1417.0 2023-03-10

Carbamic acid, N-butyl-, cyclopropyl ester Related Literature

Additional information on Carbamic acid, N-butyl-, cyclopropyl ester

Carbamic acid, N-butyl-, cyclopropyl ester (CAS No. 2137748-72-0): A Comprehensive Overview

Carbamic acid, N-butyl-, cyclopropyl ester, identified by the chemical compound code CAS No. 2137748-72-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, featuring a cyclopropyl ester moiety and a butylamino group, exhibits unique structural and functional properties that make it a valuable intermediate in the development of various bioactive molecules.

The molecular structure of Carbamic acid, N-butyl-, cyclopropyl ester consists of a central carbamic acid backbone, which is estified with a cyclopropyl group and substituted with a butylamino moiety. This configuration imparts distinct reactivity and solubility characteristics, making it particularly useful in synthetic organic chemistry. The presence of the cyclopropyl ring enhances the compound's stability while the butylamino group provides a site for further functionalization, enabling the creation of more complex derivatives.

In recent years, there has been growing interest in the applications of this compound in drug discovery and development. The cyclopropyl ester group is known to influence the pharmacokinetic properties of molecules, potentially improving bioavailability and metabolic stability. This has led to its incorporation in various research projects aimed at identifying novel therapeutic agents. For instance, studies have explored its utility as a building block in the synthesis of protease inhibitors, which are critical in treating infectious diseases and cancer.

The butylamino group in Carbamic acid, N-butyl-, cyclopropyl ester also plays a crucial role in its chemical behavior. It can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at this position. This versatility has made it a popular choice for medicinal chemists seeking to modulate the activity of their target compounds. Additionally, the compound's solubility profile in common organic solvents makes it suitable for use in high-throughput screening assays, where rapid and efficient reaction conditions are essential.

Recent advancements in synthetic methodologies have further expanded the potential applications of this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the introduction of aryl or heteroaryl groups at specific positions within the molecule. These modifications have led to the discovery of new analogs with enhanced biological activity. For example, derivatives of Carbamic acid, N-butyl-, cyclopropyl ester have been investigated for their potential as kinase inhibitors, which are important targets in oncology research.

The pharmacological properties of compounds derived from CAS No. 2137748-72-0 have also been extensively studied. Preclinical trials have demonstrated that certain derivatives exhibit promising anti-inflammatory and anti-viral effects. The cyclopropyl moiety is believed to contribute to these effects by influencing receptor binding affinity and downstream signaling pathways. Furthermore, the butylamino group's ability to form hydrogen bonds with biological targets enhances the compound's interaction with proteins and enzymes.

In conclusion, Carbamic acid, N-butyl-, cyclopropyl ester is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features and reactivity make it an excellent candidate for synthesizing novel bioactive molecules. The growing body of research on its derivatives underscores its importance in drug discovery efforts aimed at treating various diseases. As synthetic chemistry continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its role as a cornerstone in medicinal chemistry.

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